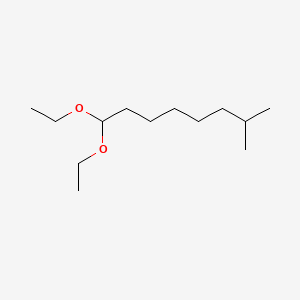
Isononane, 1,1-diethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononane, 1,1-diethoxy- is a chemical compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is also known by other names such as 1,1-Diethoxy-7-methyloctane, Isononal Diethyl Acetal, and Isononanal Diethylacetal . This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononane, 1,1-diethoxy- can be synthesized through the acetalization of isononanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating isononanal and ethanol together with a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Isononanal+2EthanolAcid CatalystIsononane, 1,1-diethoxy-+Water
Industrial Production Methods
In industrial settings, the production of isononane, 1,1-diethoxy- follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isononane, 1,1-diethoxy- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isononane, 1,1-diethoxy- can be hydrolyzed back to isononanal and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Isononanal and ethanol.
Oxidation: Isononanoic acid or other oxidized derivatives.
Substitution: Various substituted isononane derivatives depending on the nucleophile used.
Scientific Research Applications
Isononane, 1,1-diethoxy- has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isononane, 1,1-diethoxy- depends on the specific application and reaction it is involved in. In hydrolysis reactions, the compound undergoes cleavage of the acetal bond to form isononanal and ethanol. In oxidation reactions, it is converted to carboxylic acids or other oxidized products through the action of oxidizing agents. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparison with Similar Compounds
Similar Compounds
Nonane, 1,1-diethoxy-: Similar structure but with a different alkyl chain length.
Isononanal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.
Isononal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.
Uniqueness
Isononane, 1,1-diethoxy- is unique due to its specific alkyl chain length and the presence of two ethoxy groups. This structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, industrial production, and scientific research .
Properties
CAS No. |
67923-83-5 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1-diethoxy-7-methyloctane |
InChI |
InChI=1S/C13H28O2/c1-5-14-13(15-6-2)11-9-7-8-10-12(3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
UAARUIRTLPTVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCCCC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


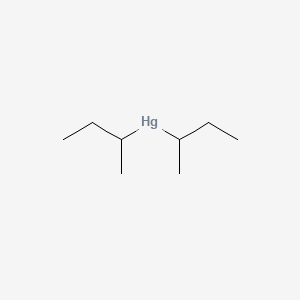
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)

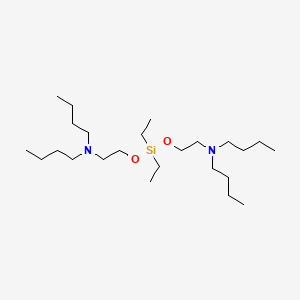
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
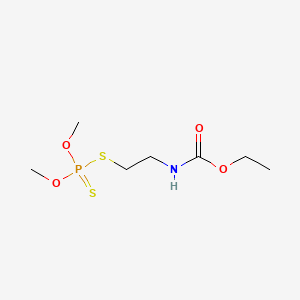
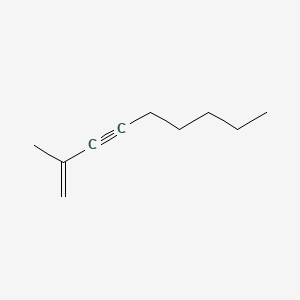
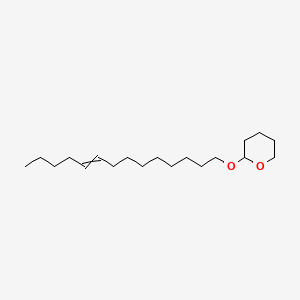
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
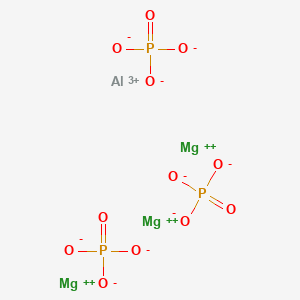
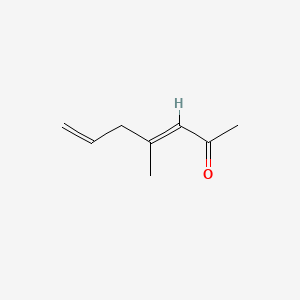
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
